N-(2-chlorobenzyl)-5-{2,4-dioxo-1-[2-oxo-2-(phenylamino)ethyl]-1,4-dihydroquinazolin-3(2H)-yl}pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-5-{2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydroquinazolinyl moiety, and a pentanamide chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-{2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydroquinazolinyl core, followed by the introduction of the chlorophenyl group and the pentanamide chain. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-5-{2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-5-{2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-{2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)-5-METHYL-2-FURAMIDE: This compound shares the chlorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
Quinazolinone Derivatives: Compounds with a similar tetrahydroquinazolinyl core but different substituents, which may exhibit varying biological activities.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-5-{2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C28H27ClN4O4 |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
5-[1-(2-anilino-2-oxoethyl)-2,4-dioxoquinazolin-3-yl]-N-[(2-chlorophenyl)methyl]pentanamide |
InChI |
InChI=1S/C28H27ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h1-7,10-15H,8-9,16-19H2,(H,30,34)(H,31,35) |
InChI Key |
GACNSDBREYRKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.